tetrahydro-2H-pyran-3-ylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2H-pyran-3-ylacetic acid is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O3/c8-7(9)4-6-2-1-3-10-5-6/h6H,1-5H2,(H,8,9) . This compound contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 144.17 . The compound’s density and boiling point are not specified in the available resources .Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-3-ylacetic acid is not fully understood, but it is believed to act as a modulator of various biochemical and physiological processes. It has been found to interact with a variety of proteins and molecules, and is thought to act as an inhibitor of certain enzymes. Additionally, this compound has been found to interact with various receptors in the body, and is thought to modulate the activity of these receptors.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on biological systems. It has been found to modulate the activity of various enzymes, as well as to interact with certain receptors. Additionally, this compound has been found to have beneficial effects on cell growth, gene expression, and protein synthesis.
Advantages and Limitations for Lab Experiments
Tetrahydro-2H-pyran-3-ylacetic acid has a variety of advantages for laboratory experiments, including its low cost and ease of synthesis. Additionally, this compound can be used to study a variety of biochemical and physiological processes, and can be used in a variety of different types of experiments. However, this compound also has some limitations for laboratory experiments, including its limited stability and potential for toxicity.
Future Directions
There are a variety of potential future directions for the study of tetrahydro-2H-pyran-3-ylacetic acid, including the development of new methods for synthesizing this compound, the study of its mechanism of action, and the development of new therapeutic applications. Additionally, further research could be conducted to explore the potential use of this compound in the treatment of various diseases, as well as the development of new drugs and therapies based on this compound. Additionally, further research could be conducted to explore the potential use of this compound in the study of environmental toxins, and to develop new methods for detecting and removing these toxins from the environment.
Synthesis Methods
Tetrahydro-2H-pyran-3-ylacetic acid can be synthesized using a variety of methods, including the use of a Grignard reaction, a chemical reaction between an organic halide and a metal. The Grignard reaction is a versatile method for synthesizing this compound, as it can be used to produce a variety of different compounds. Additionally, this compound can be synthesized using a variety of other methods, such as the use of a Wittig reaction, a chemical reaction between a carbonyl and a phosphonium salt.
Scientific Research Applications
Tetrahydro-2H-pyran-3-ylacetic acid has a wide range of applications in scientific research, including the study of biochemical and physiological processes. It has been used in a variety of experiments, including the study of cell growth, gene expression, and protein synthesis. Additionally, this compound has been used to study the effects of various drugs on biological systems, as well as to study the effects of various environmental toxins on biological systems.
Safety and Hazards
properties
IUPAC Name |
2-(oxan-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)4-6-2-1-3-10-5-6/h6H,1-5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLVHFGMKHRPIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629239 |
Source
|
Record name | (Oxan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102539-71-9 |
Source
|
Record name | (Oxan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxan-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.